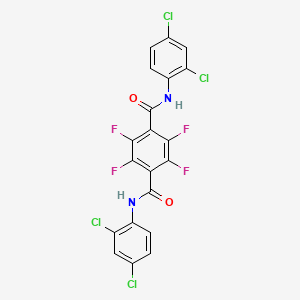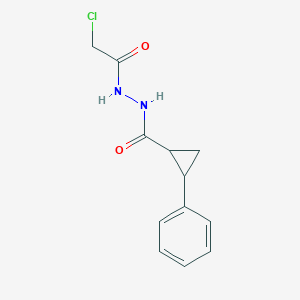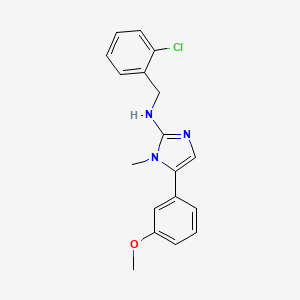![molecular formula C24H17ClFN3O2 B11564461 N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11564461.png)
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzoxazole ring, a cyano group, and a fluorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting a fluorobenzoic acid derivative with an amine under coupling conditions.
Final Coupling Step: The final step involves coupling the benzoxazole derivative with the fluorobenzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyano positions, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide: can be compared with other benzoxazole derivatives, cyano-substituted compounds, and fluorobenzamide derivatives.
Uniqueness
- The unique combination of structural features in this compound, such as the presence of a benzoxazole ring, a cyano group, and a fluorobenzamide moiety, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical properties and potential applications.
Propiedades
Fórmula molecular |
C24H17ClFN3O2 |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C24H17ClFN3O2/c1-13(2)15-4-8-22-21(10-15)29-24(31-22)18-11-16(5-7-19(18)25)28-23(30)17-6-3-14(12-27)9-20(17)26/h3-11,13H,1-2H3,(H,28,30) |
Clave InChI |
MXYWZBHCXXSWIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11564379.png)
![4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564384.png)
![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11564398.png)

![4-Chloro-N-({N'-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11564412.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11564425.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11564427.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564428.png)
![1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone](/img/structure/B11564436.png)
![N-[1-cyclohexyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11564441.png)

![(2S,3R,10bS)-2-(2-fluorophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11564446.png)

![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11564468.png)
